molecular formula C19H23N5O2 B2839161 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034604-32-3

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2839161
CAS RN: 2034604-32-3
M. Wt: 353.426
InChI Key: ZZIVTHDZMMWOAK-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications

Transformations in Heterocyclic Chemistry

  • The transformations of related heterocyclic compounds have been explored for their potential in synthesizing new chemical structures. For instance, the study by Kolar, Tiŝler, & Pizzioli (1996) discusses transformations of the pyrido[1,2-a]pyrazine ring system, which is structurally similar to the compound , into various other heterocyclic systems such as imidazo[1,2-a]pyridines and diazaaceanthrylenes (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis and Biological Evaluation

  • Novel derivatives of pyrazolopyrimidines, which bear resemblance to the core structure of the compound, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) detailed this process and the potential biological activities of these compounds (Rahmouni et al., 2016).

Palladium(II) Chloride Complexes

  • Research by Palombo et al. (2019) involved the creation of palladium(II) chloride complexes with ligands related to the compound . These complexes were studied for their structural and chemical properties (Palombo et al., 2019).

Antioxidant, Antitumor, and Antimicrobial Activities

  • The compound and its related structures have been investigated for various biological activities. El‐Borai et al. (2013) conducted a study on pyrazolopyridines for their antioxidant, antitumor, and antimicrobial properties (El‐Borai et al., 2013).

Antibacterial Agents

  • Azab, Youssef, & El-Bordany (2013) explored the synthesis of new heterocyclic compounds, including sulfonamido moieties, aiming to develop effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Novel Analogues of Biological Molecules

  • Research into the synthesis of new analogues of biologically significant molecules, like guanine, has been conducted. Ehler, Robins, & Meyer (1977) synthesized a new guanine analogue, providing insights into the potential of structurally similar compounds for biological research (Ehler, Robins, & Meyer, 1977).

Antimicrobial and Anti-inflammatory Agents

  • Kendre, Landge, & Bhusare (2015) reported the synthesis of various heterocyclic derivatives, including pyrazole and isoxazole, evaluated for their antibacterial, antifungal, and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Molecular Docking and Screening

  • Flefel et al. (2018) investigated novel pyridine derivatives through molecular docking and in vitro screening, highlighting their potential in drug discovery and molecular biology (Flefel et al., 2018).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-11-18(16-5-4-8-20-12-16)22-24(13)10-9-21-19(25)7-6-17-14(2)23-26-15(17)3/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIVTHDZMMWOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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